molecular formula C11H15NO B14823337 3-Cyclopropoxy-2-ethyl-5-methylpyridine

3-Cyclopropoxy-2-ethyl-5-methylpyridine

Cat. No.: B14823337
M. Wt: 177.24 g/mol
InChI Key: KUIMJAIKRYYRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-ethyl-5-methylpyridine is a pyridine derivative characterized by a cyclopropoxy substituent at position 3, an ethyl group at position 2, and a methyl group at position 4. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-5-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-10-11(13-9-4-5-9)6-8(2)7-12-10/h6-7,9H,3-5H2,1-2H3

InChI Key

KUIMJAIKRYYRCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-ethyl-5-methylpyridine involves several steps. One common method is the reaction of 2-methyl-5-ethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

3-Cyclopropoxy-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity (Log Kow) : The cyclopropoxy group likely increases Log Kow compared to methoxy or nitro derivatives due to its hydrophobic cyclopropane ring.
  • Vapor Pressure : Bulky substituents (e.g., cyclopropoxy, iodo) reduce volatility compared to smaller groups like methyl or methoxy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.